1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one
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Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Drug Development : A practical synthesis method for a related compound, 4-amino-2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-ones, has been developed, emphasizing efficiency and scalability. This synthesis is significant for developing inhibitors like DGAT-1 inhibitors, highlighting the compound's role in drug development (Bahnck et al., 2012).
Antimicrobial Applications : Novel triazolo and pyrido pyrimidinones derivatives, with structural similarities to the queried compound, have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed moderate activities, indicating potential applications in antimicrobial research (Gomha et al., 2018).
Biological Activity Assessment : The synthesis of pyrazolo pyrimidine ribonucleosides and their biological activities were examined. These compounds, which are structurally related to the compound of interest, showed significant activity against measles in vitro and moderate antitumor activity, suggesting potential therapeutic applications (Petrie et al., 1985).
Tyrosine Kinase Inhibitors : Pyrido pyrimidinones, due to their structural similarity to nitrogenous bases in DNA and RNA, have been studied for their potential as tyrosine kinase inhibitors. This research underscores the compound's relevance in the development of cancer therapies (Masip et al., 2021).
Antibacterial and Antifungal Activities : Novel derivatives of pyrido pyrimidines were synthesized and showed excellent antimicrobial activities against bacteria and fungi, indicating the compound's potential use in developing new antimicrobial agents (Elsaedany et al., 2021).
Phosphodiesterase Inhibitory Activity : A series of phenylpyrazolo pyrimidones, structurally similar to the queried compound, have been synthesized and found to be specific inhibitors of cGMP specific phosphodiesterase. This finding has implications for developing new treatments for hypertension (Dumaitre & Dodic, 1996).
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(7-9-21-14-4-2-1-3-5-14)19-8-6-15-13(11-19)10-17-12-18-15/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVVJDSXHHECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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